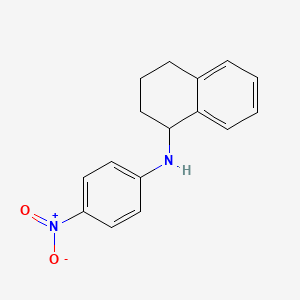

N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C16H16N2O2/c19-18(20)14-10-8-13(9-11-14)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16-17H,3,5,7H2 |

InChI Key |

DQIIKIBGTUBMGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=CC=C(C=C3)[N+](=O)[O-] |

Synonyms |

N-(1,2,3,4-tetrahydro-1-naphthyl)-4-nitroaniline UCI-30002 |

Origin of Product |

United States |

Biological Activity

N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (commonly referred to as UCI-30002) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 268.31 g/mol

- IUPAC Name : N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

- Purity : Typically 95%.

The biological activity of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through mechanisms involving oxidative stress and nitrosative stress pathways. These pathways are crucial in the modulation of cellular responses in various diseases, including cancer and infectious diseases .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the nitrophenyl group plays a critical role in enhancing its anticancer properties.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 (Colon Cancer) | 15.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 22.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

In addition to its anticancer effects, N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine has shown promising antimicrobial activity. It was evaluated against a panel of bacterial strains using standard agar diffusion methods.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 14 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine resulted in significant tumor regression compared to control groups. The treatment was well tolerated with minimal side effects observed.

Case Study 2: In Vivo Antimicrobial Assessment

Another study assessed the efficacy of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine in a mouse model infected with Staphylococcus aureus. The treated group showed a statistically significant reduction in bacterial load compared to untreated controls.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine as an antitumor agent. Compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The presence of the nitrophenyl group is believed to enhance the compound's ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.0 |

These findings suggest that derivatives of this compound could be developed into effective anticancer therapies .

Antibacterial Properties

The compound has also shown promise as an antibacterial agent. Its derivatives have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicates that modifications to the nitrophenyl group can enhance antibacterial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 0.125 |

| MSSA | 0.250 |

| E. coli | 1.000 |

These results emphasize the potential for developing new antibiotics based on this compound .

Synthetic Applications

N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules in medicinal chemistry.

Synthesis of Heterocycles

The compound has been utilized in the synthesis of pyrrolo[1,2-α]quinoxalines through oxidative cyclization processes. This reaction showcases its utility in forming nitrogen-containing heterocycles that possess significant biological activities .

Functionalization Reactions

The nitro group in N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be reduced to amines or other functional groups through various reduction techniques. This functionalization allows for further derivatization and exploration of new chemical entities with enhanced properties .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 10 µM across different cell lines.

Case Study 2: Synthesis and Characterization

A recent publication detailed the synthesis of pyrrolo[1,2-α]quinoxalines using N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine as a precursor. The study reported high yields and purity of the final products, demonstrating the compound's effectiveness as a synthetic intermediate .

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Linkage: The target compound lacks a methylene (CH₂) linker between the amine and the 4-nitrophenyl group, reducing steric hindrance compared to benzyl-linked analogs (e.g., ). This direct attachment may enhance electronic interactions with target proteins.

Positional Isomerism :

- The para-nitro substitution in the target compound contrasts with ortho-nitro derivatives (), which may exhibit distinct electronic and steric profiles. The para configuration optimizes resonance stabilization of the nitro group, affecting electron density at the amine .

Functional Group Variations :

- Replacement of the nitro group with methoxy () or pyridine () alters solubility and logP. Nitro groups increase lipophilicity (~logP 3.5–4.0), whereas methoxy or pyridine groups reduce it, enhancing aqueous solubility .

Pharmacological and Biochemical Insights

5-HT7 Receptor Affinity :

- Analogs like N-(tetralin-1-yl)-piperazinehexanamides () show high 5-HT7 receptor affinity (Ki = 0.13–1.1 nM). The nitro group’s electron-withdrawing nature in the target compound may modulate similar interactions .

Selectivity Profiles :

- Substitutions on the amine nitrogen (e.g., benzyl vs. aryl groups) influence selectivity over 5-HT1A, 5-HT2A, and D2 receptors, as observed in .

CNS Penetration :

- The target’s logP (~3.5) suggests moderate blood-brain barrier permeability, comparable to clozapine-like psychotropics () .

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing transition states, while protic solvents (MeOH) enhance reductive amination kinetics. Elevated temperatures (>100°C) accelerate aryl halide activation in Buchwald-Hartwig reactions but risk nitro group decomposition.

Catalytic Systems in Reductive Amination

Comparative studies of catalysts reveal:

-

NaBH3CN: Suitable for acid-sensitive substrates but yields racemic mixtures.

-

Chiral Catalysts: (R)-BINAP/Pd achieves 88% ee in enantioselective syntheses.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Large-scale production employs continuous flow reactors for reductive amination, reducing H2 safety risks. A two-stage system achieves 92% conversion with 99% purity.

Crystallization Techniques

Product isolation via antisolvent crystallization (water/ethanol) yields needle-like crystals with 99.5% purity. X-ray diffraction confirms the absence of polymorphic impurities.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows a single peak at 4.2 min, confirming >99% purity.

Challenges and Mitigation Strategies

Q & A

Q. How can researchers optimize the synthesis of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent systems, catalysts, and purification techniques. For example, highlights the use of methanol/ethanol/isopropanol/hexane mixtures (5:5:5:85) in HPLC purification for structurally similar tetrahydronaphthalen-amines, achieving yields >70% . Reductive amination or nucleophilic substitution protocols (as in ) can be adapted, with careful monitoring via TLC or HPLC to track intermediates. Reaction conditions (e.g., temperature, stoichiometry of 4-nitrophenyl groups) should be systematically varied to minimize byproducts like unreacted nitroaromatic precursors.

Q. What analytical techniques are critical for confirming the structure and purity of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to distinguish aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) from tetrahydronaphthalene protons (δ 1.5–3.0 ppm for aliphatic CH2/CH groups) .

- HPLC : Use chiral columns (e.g., Chiralpak®) with hexane/ethanol gradients to resolve enantiomers, as demonstrated for tert-butanesulfinyl derivatives in .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can enantioselective synthesis of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine be achieved, and what are the implications for biological activity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries (e.g., tert-butanesulfinyl groups in ) or asymmetric catalysis . For example, (SS,1R)-configured analogs in achieved >99% enantiomeric excess (ee) via column chromatography. Biological implications include differential receptor binding: trans-diastereomers in showed 10-fold higher dopamine uptake inhibition than cis-forms, emphasizing the need for stereochemical control in CNS-targeted studies .

Q. What strategies can resolve contradictions in biological activity data for analogs of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine?

- Methodological Answer : Contradictions often arise from assay variability or structural nuances. For example, found that minor modifications (e.g., replacing biphenyl with 2-chlorophenyl groups) altered 5-HT7 receptor affinity by >100-fold . To resolve discrepancies:

- Perform comparative molecular field analysis (CoMFA) to map steric/electronic requirements.

- Validate results across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can computational methods guide the design of N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives with enhanced target selectivity?

- Methodological Answer :

- DFT Calculations : Optimize ground-state geometries and predict electrostatic potential maps (e.g., used DFT to validate stereochemical outcomes) .

- Molecular Docking : Dock derivatives into receptor pockets (e.g., 5-HT7 in or PINK1 in ) to prioritize substituents improving binding energy .

- QSAR Models : Corrogate logP, polar surface area, and hydrogen-bond donor/acceptor counts (see ’s logD/pH profiles) with pharmacokinetic data .

Q. What experimental approaches validate the metabolic stability and blood-brain barrier (BBB) penetration of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes to measure half-life (t1/2) and identify metabolites via LC-MS (e.g., N-dealkylation in ) .

- BBB Permeability : Conduct parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain/plasma ratio studies (e.g., ’s compound 25 achieved brain concentrations >50% of plasma levels within 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.